molecular formula C16H24BN3O4 B13635364 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B13635364
M. Wt: 333.2 g/mol
InChI Key: RCLCRCIKUURQHG-UHFFFAOYSA-N
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Description

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid is an organic compound that features a boronic ester group attached to a pyrimidine ring, which is further connected to a piperidine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid typically involves the coupling of a boronic ester with a pyrimidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the boronic ester and the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design. The pyrimidine ring can interact with nucleic acids and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid is unique due to its combination of a boronic ester group with a pyrimidine ring and a piperidine carboxylic acid. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H24BN3O4

Molecular Weight

333.2 g/mol

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H24BN3O4/c1-15(2)16(3,4)24-17(23-15)12-9-18-14(19-10-12)20-7-5-11(6-8-20)13(21)22/h9-11H,5-8H2,1-4H3,(H,21,22)

InChI Key

RCLCRCIKUURQHG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)C(=O)O

Origin of Product

United States

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